molecular formula C19H20N2O3S B2914054 N-(5-(4-methoxybenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide CAS No. 477281-57-5

N-(5-(4-methoxybenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide

Cat. No. B2914054
CAS RN: 477281-57-5
M. Wt: 356.44
InChI Key: PGQRMGGTMZXHHT-UHFFFAOYSA-N
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Description

N-(5-(4-methoxybenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) detailed the synthesis and characterization of zinc phthalocyanine derivatives, highlighting their high singlet oxygen quantum yield, useful for photodynamic therapy applications. These compounds demonstrate significant potential as Type II photosensitizers for cancer treatment, emphasizing the importance of such molecular frameworks in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

Another study by Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating their DNA protective abilities and strong antimicrobial activities against various pathogens. This suggests the utility of such compounds in creating protective agents against microbial infections, offering a foundation for further exploration in antimicrobial drug development (Gür et al., 2020).

Anticancer Properties

Al-Mutabagani et al. (2021) explored the synthesis of thiazolyl-ethylidene hydrazino-thiazole derivatives and their antimicrobial and anticancer properties. Their findings indicated that most of the synthesized thiazole compounds were effective against both Gram-positive and Gram-negative bacteria, with some compounds showing potent cytotoxic activities against liver, colorectal, and breast carcinoma cell lines. These results underscore the potential of such molecular structures in the development of new anticancer agents (Al-Mutabagani et al., 2021).

properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-3-6-16(24-13)9-10-18(22)21-19-20-12-17(25-19)11-14-4-7-15(23-2)8-5-14/h3-8,12H,9-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQRMGGTMZXHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-methoxybenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide

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